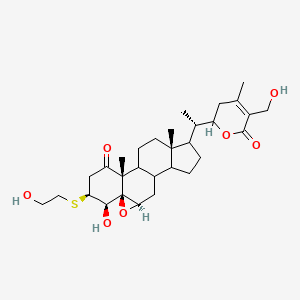

3-(2-Hydroxyethyl) thio withaferin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44O7S |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

(2R,5S,6R,7R,9R,16S)-6-hydroxy-5-(2-hydroxyethylsulfanyl)-15-[(1S)-1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |

InChI |

InChI=1S/C30H44O7S/c1-15-11-22(36-27(35)18(15)14-32)16(2)19-5-6-20-17-12-25-30(37-25)26(34)23(38-10-9-31)13-24(33)29(30,4)21(17)7-8-28(19,20)3/h16-17,19-23,25-26,31-32,34H,5-14H2,1-4H3/t16-,17?,19?,20?,21?,22?,23-,25+,26-,28+,29-,30-/m0/s1 |

InChI Key |

NCEUNHCULWQXSL-OZFFHUCCSA-N |

Isomeric SMILES |

CC1=C(C(=O)OC(C1)[C@@H](C)C2CCC3[C@@]2(CCC4C3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)SCCO)C)O5)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)SCCO)C)O5)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Hydroxyethyl) thio withaferin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of 3-(2-Hydroxyethyl) thio withaferin A, a derivative of the potent bioactive natural product, withaferin A. This document details the experimental protocols, data analysis, and the primary signaling pathway associated with this class of compounds.

Introduction

Withaferin A is a steroidal lactone derived from the plant Withania somnifera, commonly known as Ashwagandha. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anticancer properties.[1] The biological activity of withaferin A is largely attributed to its electrophilic centers, which can react with nucleophilic residues on various protein targets.[2]

The synthesis of derivatives of withaferin A is a key strategy for modulating its pharmacokinetic properties, target specificity, and therapeutic index. The introduction of a thioether linkage at the C3 position of the A-ring, as in this compound, is a common modification. This is achieved through a Michael addition reaction, which leverages the reactivity of the α,β-unsaturated ketone in ring A.[3] This guide focuses on the synthesis of this specific thio-derivative and its subsequent characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a facile one-step Michael addition of 2-mercaptoethanol (B42355) to withaferin A. The α,β-unsaturated ketone moiety in ring A of withaferin A serves as the Michael acceptor, while the thiol group of 2-mercaptoethanol acts as the nucleophilic Michael donor.

Experimental Protocol: Michael Addition

Materials:

-

Withaferin A

-

2-Mercaptoethanol

-

Anhydrous ethanol (B145695)

-

Triethylamine (B128534) (or another suitable base)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

-

Dissolve withaferin A in anhydrous ethanol in a round-bottom flask.

-

Add a slight molar excess of 2-mercaptoethanol to the solution.

-

Add a catalytic amount of triethylamine to the reaction mixture to facilitate the deprotonation of the thiol.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the withaferin A spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Upon completion of the reaction, quench the reaction by adding a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the spectra to confirm the addition of the 2-hydroxyethyl thio group and the saturation of the C2-C3 double bond. Key expected signals include those for the methylene (B1212753) protons of the hydroxyethyl (B10761427) thio moiety and the disappearance of the vinylic proton signals of the starting material.

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS), such as ESI-TOF or ESI-QTOF, to determine the accurate mass of the product.

-

The observed mass should correspond to the calculated molecular weight of this compound.

-

Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural confirmation.[4]

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method to assess the purity of the synthesized compound.

-

Use a C18 reverse-phase column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

A single sharp peak indicates a high degree of purity.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Expected Characterization Data

| Parameter | Expected Result |

| ¹H NMR | Disappearance of vinylic proton signals at C2 and C3. Appearance of new signals corresponding to the -S-CH₂-CH₂-OH group. |

| ¹³C NMR | Upfield shift of C2 and C3 signals. Appearance of new signals for the carbons of the hydroxyethyl thio moiety. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₃₀H₄₄O₇S. |

| HPLC Purity | >95% (as determined by peak area) |

Biological Activity and Signaling Pathway

Withaferin A and its derivatives are known to exert their biological effects through the modulation of various signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being one of the most prominent.[1]

NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Withaferin A has been shown to inhibit NF-κB activation by directly targeting a cysteine residue in the activation loop of IKKβ, a key component of the IKK complex.[5] This covalent modification inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκB and ultimately blocking NF-κB nuclear translocation and activity. It is hypothesized that this compound retains this inhibitory activity, potentially with altered potency and selectivity.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The inhibition of the constitutively active NF-κB pathway in many cancer cells is a key mechanism behind the anticancer effects of withaferin A and its derivatives. By suppressing NF-κB, these compounds can induce apoptosis, inhibit cell proliferation, and reduce metastasis.

Table of IC₅₀ Values of Withaferin A on Various Cancer Cell Lines (for reference):

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | ~0.85[6] |

| MDA-MB-231 | Breast Cancer | ~1.07[6] |

| HeLa | Cervical Cancer | ~0.05-0.1 (% extract)[7] |

| ME-180 | Cervical Cancer | ~0.05-0.1 (% extract)[7] |

Note: The IC₅₀ values for this compound are not yet widely reported and would need to be determined experimentally. The values for the parent compound, withaferin A, are provided as a general reference.

Conclusion

This technical guide has outlined the synthesis, characterization, and biological context of this compound. The straightforward Michael addition synthesis makes this derivative readily accessible for further investigation. The provided experimental protocols and characterization workflow offer a solid foundation for researchers to produce and validate this compound. The primary biological activity is expected to be the inhibition of the NF-κB signaling pathway, a mechanism with significant therapeutic potential in cancer and inflammatory diseases. Further studies are warranted to fully elucidate the specific biological activities and pharmacological profile of this promising withaferin A derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling | MDPI [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Hydroxyethyl) thio withaferin A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Hydroxyethyl) thio withaferin A is a derivative of the well-studied natural compound, Withaferin A. Extensive research has elucidated the multifaceted mechanism of action of Withaferin A. Due to the limited availability of specific data for this compound, this guide infers its mechanism of action based on the established activities of its parent compound. It is presumed that the structural similarity, particularly the preservation of the core withanolide scaffold, results in a comparable biological activity profile. All data and pathways described herein are based on studies of Withaferin A.

Core Tenets of Withaferin A's Bioactivity

Withaferin A, a steroidal lactone isolated from Withania somnifera, exhibits potent anti-inflammatory, anti-angiogenic, and anticancer properties.[1] Its mechanism of action is pleiotropic, targeting multiple signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis. The introduction of a 3-(2-Hydroxyethyl) thio group is a chemical modification that may modulate the compound's potency, selectivity, or pharmacokinetic properties, but the fundamental mechanisms are likely conserved.

The primary modes of action of Withaferin A, and by extension its thio-derivative, are centered around:

-

Inhibition of the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory and anticancer effects.

-

Induction of Apoptosis: Triggering programmed cell death in cancerous cells through various intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Modulation of Key Signaling Cascades: Including the Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Withaferin A, providing insights into its potency and efficacy in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Withaferin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | ~2.0 | 24 |

| MDA-MB-231 | Breast Cancer | ~2.0 | 24 |

| PC-3 | Prostate Cancer | ~2-4 | Not Specified |

| LNCaP | Prostate Cancer | ~2-4 | Not Specified |

| HCT-116 | Colon Cancer | ~2-3.5 | Not Specified |

| SW-480 | Colon Cancer | ~2-3.5 | Not Specified |

| A2780 | Ovarian Cancer | ~1-3 | Not Specified |

| SKOV-3 | Ovarian Cancer | ~1-3 | Not Specified |

| U2OS | Osteosarcoma | ~0.3-3 | Not Specified |

| HUVEC | Endothelial Cells | 0.012 | Not Specified |

Table 2: Effects of Withaferin A on Key Cellular Processes

| Process | Cell Line/Model | Effective Concentration | Observed Effect |

| NF-κB Inhibition | Endothelial and Cancer Cells | 0.5-2 µM | Suppression of NF-κB activation |

| Apoptosis Induction | Glioblastoma Cells | Dose-dependent | Induction of intrinsic and extrinsic pathways |

| Cell Cycle Arrest | Glioblastoma Cells | Dose-dependent | G2/M phase arrest |

| Angiogenesis Inhibition | HUVEC | 12 nM (IC50) | Inhibition of cell proliferation |

| Tumor Growth Reduction (in vivo) | Mammary Tumor in Mice | 1-8 mg/kg (3x/week) | Reduction in tumor size |

Key Signaling Pathways and Mechanisms of Action

The intricate mechanism of action of Withaferin A involves the modulation of several critical signaling pathways.

Inhibition of the NF-κB Pathway

Withaferin A is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is constitutively active in many cancers and plays a crucial role in inflammation, cell survival, and proliferation. Withaferin A directly targets the IκB kinase β (IKKβ) subunit, leading to the suppression of NF-κB activation.

References

The Quest for Novel Withanolides: An In-depth Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have emerged as a significant area of interest in drug discovery and natural product chemistry.[1][2][3] Primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha), these compounds exhibit a remarkable diversity of complex chemical structures and a broad spectrum of biological activities.[1][4] Documented pharmacological effects include anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective properties, making them promising candidates for the development of novel therapeutics.[1][5][6] This guide provides a comprehensive overview of the core methodologies involved in the discovery, isolation, and characterization of novel withanolide compounds, supplemented with quantitative data and visual representations of experimental workflows and relevant signaling pathways.

I. Discovery and Isolation of Novel Withanolides: A Methodological Workflow

The successful isolation of novel withanolides is a multi-step process that begins with the careful selection and preparation of plant material and culminates in the purification of individual compounds. The general workflow is depicted below, followed by detailed experimental protocols.

Experimental Workflow for Withanolide Isolation

Caption: A generalized workflow for the isolation and identification of novel withanolides.

Detailed Experimental Protocols

1. Plant Material Preparation and Extraction:

-

Collection and Identification: The roots of Withania somnifera are collected and authenticated by a plant taxonomist.

-

Drying and Pulverization: The plant material is shade-dried at room temperature for several weeks and then ground into a coarse powder.

-

Extraction: The powdered material is exhaustively extracted with methanol or ethanol (B145695) at room temperature. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation of the Crude Extract:

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. This step separates compounds based on their polarity. The withanolide-rich fraction is typically found in the chloroform and n-butanol fractions.

-

Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Purification of Individual Compounds:

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising profiles on TLC are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This allows for the isolation of pure compounds.

4. Structure Elucidation:

-

Spectroscopic Analysis: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

-

Comparison with Known Compounds: The spectroscopic data of the isolated compound is compared with that of known withanolides to determine if it is a novel structure.

II. Quantitative Bioactivity Data of Novel Withanolides

The biological activity of newly isolated withanolides is often assessed against various cell lines to determine their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

| Withanolide | Cell Line | Bioactivity | IC50 (µM) | Reference |

| Withanolide 20 | A549 (Lung Carcinoma) | Anti-proliferative | 4.3 | [3] |

| Withanolide 20 | K562 (Leukemia) | Anti-proliferative | 2.2 | [3] |

| Withanolides 25-29 | HNSCC, Melanoma | Cytotoxic | 0.067 - 9.3 | [3] |

| Withanolides 56-60 | Glioblastoma (U251, U87) | Cytotoxic | 0.56 - 3.6 | [3] |

| Withanolide 54 | T47D (Breast Cancer) | Cytotoxic | 0.22 | [3] |

| Withanolide 54 | MDA-MB468 (Breast Cancer) | Cytotoxic | 0.58 | [3] |

| Withanolide 54 | MCF-7 (Breast Cancer) | Cytotoxic | 0.61 | [3] |

| Withanolides with 5β,6β-epoxy and 5α-Cl,6β-OH moieties | Various Cancer Cell Lines | Anti-proliferative | 0.18 - 7.43 | [3] |

| Withanolides with 5β,6β-epoxy and 5α-Cl,6β-OH moieties | - | Nitric Oxide Inhibition | 1.36 - 5.56 | [3] |

III. Signaling Pathways Modulated by Withanolides

Withanolides exert their biological effects by modulating various cellular signaling pathways. Two of the most well-studied pathways are the NF-κB and MAPK signaling pathways, which are critically involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammatory responses, cell proliferation, and apoptosis. Aberrant NF-κB activation is implicated in many chronic diseases, including cancer. Withanolides have been shown to suppress NF-κB activation.

Caption: Withanolide-mediated inhibition of the canonical NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Certain withanolides have demonstrated the ability to modulate MAPK signaling.

Caption: Modulation of the MAPK/ERK signaling pathway by withanolides.

Conclusion

The discovery and isolation of novel withanolides represent a vibrant and promising field of research with significant implications for drug development. The methodologies outlined in this guide provide a foundational framework for the systematic exploration of these structurally diverse and biologically active natural products. As analytical techniques continue to advance, the pace of discovery is expected to accelerate, unveiling new withanolide compounds with unique therapeutic potentials. A thorough understanding of their mechanisms of action, through the study of signaling pathways, will be crucial in translating these natural products into clinically effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro propagation of Withania somnifera and isolation of withanolides with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Modified Withaferin A

For Researchers, Scientists, and Drug Development Professionals

Withaferin A, a prominent steroidal lactone derived from the medicinal plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] However, its therapeutic potential is often hindered by suboptimal physicochemical properties such as poor solubility. This has spurred the development of various modified withaferin A analogs aimed at enhancing its drug-like characteristics and biological efficacy. This technical guide provides an in-depth overview of the core physicochemical properties of withaferin A and its derivatives, detailed experimental protocols for their synthesis and analysis, and a visualization of the key signaling pathways they modulate.

Physicochemical Properties of Withaferin A and Its Derivatives

The modification of the withaferin A scaffold can significantly alter its physicochemical properties, impacting its solubility, stability, lipophilicity, and ultimately its pharmacokinetic profile. While comprehensive comparative data for a wide range of derivatives is still emerging, the following tables summarize key available quantitative data for withaferin A.

Table 1: General Physicochemical Properties of Withaferin A

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₆ | [2] |

| Molecular Weight | 470.6 g/mol | [2] |

| Melting Point | 252-253 °C | [3] |

| α | D28 +125° (c = 1.30 in CHCl3) | [3] |

| pKa | 13.49 ± 0.70 (Predicted) | [3] |

Table 2: Solubility of Withaferin A

| Solvent | Solubility | Source |

| DMSO | ~5 mg/mL, 10 mg/mL | [4][5] |

| Dimethyl formamide | ~5 mg/mL | [4] |

| Methanol (B129727) | 1 mg/mL, 5 mg/mL | [5] |

| Ethanol | 5 mg/mL | [5] |

| Ethyl acetate (B1210297) | Soluble | [5] |

| Aqueous Buffers | Sparingly soluble | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |

| Water | Insoluble | [5] |

Table 3: Stability of Withaferin A

| Condition | Observation | Source |

| Real-time storage (6 months) | 90.40% residual percentage | [6] |

| Accelerated storage (6 months) | 63.60% residual percentage | [6] |

| Human and male rat stomach contents, liver microsomes, and intestinal microflora solution | Rapid decline; 27.1% remaining after 1 hour | [7] |

| Stock solutions in DMSO | Stable for up to 1 month at -20°C | [3] |

Experimental Protocols

The synthesis and analysis of modified withaferin A derivatives involve a series of chemical and analytical procedures. The following are generalized protocols based on established methodologies.

General Workflow for the Semi-synthesis of Withaferin A Derivatives

The withanolide scaffold of withaferin A presents several reactive sites amenable to chemical modification, including the A ring's α,β-unsaturated ketone, the 5β,6β-epoxide in the B ring, multiple hydroxyl groups, and the lactone side chain.[1]

Caption: General workflow for the semi-synthesis of a library of withaferin A derivatives.

Protocol for the Synthesis of Spiro-Pyrrolizidino-Oxindole Adducts of Withaferin A

This protocol describes a one-pot, three-component [3+2] azomethine ylide cycloaddition reaction.[8]

-

Reactant Preparation: Dissolve withaferin A, an isatin (B1672199) derivative, and L-proline in methanol.

-

Reaction: Reflux the mixture for the specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired spiro-pyrrolizidino-oxindole adduct.

-

Characterization: Confirm the structure of the synthesized compound using 1D and 2D NMR spectroscopy and mass spectrometry. X-ray crystallographic analysis can be used for unequivocal structure determination.[8]

Analytical Method for Quantification of Withaferin A and its Analogs

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is crucial for the pharmacokinetic analysis of withaferin A and its derivatives in biological matrices.[9]

-

Sample Preparation (Plasma):

-

Perform a liquid-liquid extraction of the plasma sample using an appropriate solvent like tert-butyl methyl ether (TBME).

-

Vortex and centrifuge the sample.

-

Separate and evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Hypurity C18) is typically used.

-

Mobile Phase: A mixture of methanol and an aqueous buffer like ammonium (B1175870) acetate is commonly employed in an isocratic or gradient elution.[9]

-

Flow Rate: A suitable flow rate is maintained (e.g., 0.5 mL/min).

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in the multiple reaction monitoring (MRM) mode.

-

Define specific mass transitions for the parent and product ions of withaferin A and its analogs, as well as the internal standard. For withaferin A, a common transition is m/z 471.3 → 281.2.[9]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the analytes.

-

Determine the concentration of the analytes in the samples by interpolating from the calibration curve.

-

Signaling Pathways Modulated by Withaferin A and its Derivatives

Withaferin A exerts its biological effects by modulating a multitude of signaling pathways implicated in cancer and other diseases. The structural modifications of withaferin A can fine-tune its activity towards specific molecular targets within these pathways.

NF-κB Signaling Pathway

Withaferin A is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10]

Caption: Inhibition of the NF-κB signaling pathway by withaferin A.

p53 Signaling Pathway

Withaferin A can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells.[10]

Caption: Activation of the p53 signaling pathway by withaferin A.

STAT3 Signaling Pathway

Withaferin A has been shown to inhibit the activation of STAT3, a transcription factor often hyperactivated in cancer.[11]

Caption: Inhibition of the STAT3 signaling pathway by withaferin A.

Notch Signaling Pathway

The interaction of withaferin A with the Notch signaling pathway is complex and can be cell-type dependent. For instance, it has been shown to inhibit Notch1 activation in colon cancer cells while activating Notch2 and Notch4 in breast cancer cells.[12]

Caption: Context-dependent modulation of the Notch signaling pathway by withaferin A.

Conclusion

The modification of withaferin A offers a promising strategy to overcome its inherent physicochemical limitations and enhance its therapeutic potential. This guide provides a foundational understanding of the physicochemical properties, synthetic and analytical methodologies, and key signaling pathways associated with withaferin A and its derivatives. Continued research in this area, with a focus on systematic structure-activity and structure-property relationship studies, will be crucial for the development of novel withanolide-based therapeutics with improved clinical outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Withaferin A | C28H38O6 | CID 265237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WITHAFERIN A CAS#: 5119-48-2 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. adipogen.com [adipogen.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. jmaps.in [jmaps.in]

- 8. Chemistry of withaferin-A: chemo, regio, and stereoselective synthesis of novel spiro-pyrrolizidino-oxindole adducts of withaferin-A via one-pot three-component [3+2] azomethine ylide cycloaddition and their cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Withaferin A causes activation of Notch2 and Notch4 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 3-(2-Hydroxyethyl)thio-Withaferin A: A Technical Overview Based on Withaferin A and its Thio-Derivatives

Introduction

Withaferin A, a bioactive steroidal lactone isolated from Withania somnifera, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1] Chemical modifications of the withaferin A scaffold are being actively explored to enhance its therapeutic index and overcome limitations such as poor bioavailability. The introduction of a thioether linkage at the C-3 position, as in 3-(2-Hydroxyethyl)thio-withaferin A, represents a strategy to modulate the compound's bioactivity. This document provides a comprehensive technical overview of the anticipated in vitro profile of 3-(2-Hydroxyethyl)thio-withaferin A, based on existing knowledge of withaferin A and related thio-analogues.

Synthesis and Characterization

A general approach to synthesizing C-3 thio-derivatives of withaferin A involves a Michael addition of a thiol to the α,β-unsaturated ketone in Ring A of the withaferin A molecule.[2]

Hypothetical Synthesis Workflow for 3-(2-Hydroxyethyl)thio-withaferin A

References

A Technical Guide to the Structural Elucidaion of Withaferin A Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of withaferin A and its analogs. It is designed to serve as a detailed resource for researchers actively engaged in the isolation, identification, and characterization of these potent bioactive compounds.

Introduction to Withaferin A and its Analogs

Withaferin A is a highly bioactive C-28 steroidal lactone, belonging to a class of natural products known as withanolides.[1][2][3] Predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), withaferin A and its analogs have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties.[2][3][4] The complex stereochemistry and functional group diversity of withanolides necessitate a multi-faceted analytical approach for unambiguous structural determination. This guide outlines the key experimental techniques and data interpretation strategies employed in this process.

Isolation and Purification of Withaferin A Analogs

The initial step in structural elucidation is the isolation and purification of the target compounds from their natural source. A general workflow for this process is outlined below.

2.1.1. Extraction

A common method for extracting withanolides from plant material involves solvent extraction.[5]

-

Protocol:

-

Air-dry the plant material (e.g., roots and leaves of Withania somnifera) in the shade to a constant weight.

-

Grind the dried material into a coarse powder.

-

Macerate the powdered material with a suitable organic solvent, such as methanol or ethanol (B145695) (e.g., 1 kg of powder in 5 L of solvent), for 24-48 hours at room temperature with occasional agitation.[5]

-

Filter the extract through a muslin cloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

-

2.1.2. Chromatographic Separation

Purification of individual withanolides from the crude extract is typically achieved through a series of chromatographic techniques.

-

Protocol for Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica (B1680970) gel (60-120 mesh).

-

Prepare a silica gel column packed in a non-polar solvent like hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing solvent polarity, starting with hexane and gradually introducing more polar solvents like ethyl acetate (B1210297) and methanol.[5]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles for further purification.

-

-

Protocol for High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified fractions in a suitable solvent (e.g., methanol).

-

Use a reversed-phase column (e.g., C18) for separation.

-

Employ a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution.[6][7]

-

Monitor the elution profile using a UV detector, typically at a wavelength around 228 nm.

-

Collect the peaks corresponding to individual compounds.

-

Spectroscopic Analysis for Structural Elucidation

The cornerstone of structural elucidation lies in the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in identifying structural motifs.

3.1.1. Experimental Protocol for LC-MS/MS

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source is commonly used.[1][6][7][8]

-

Chromatographic Conditions:

-

Mass Spectrometry Parameters:

3.1.2. Fragmentation Patterns and Data

The fragmentation of withanolides in MS/MS experiments often involves the loss of water molecules and cleavage of the side chain.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| Withaferin A | 471.3 | 281.2 | [8] |

| Withanolide A | 488.3 | 263.1 | [8] |

| Withanone | 471.1 | 453.1, 435.1, 297.1 | [9] |

| 12-Deoxywithastramonolide | 487.0 | 429.0, 319.0 | [9] |

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Key experiments include ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

3.2.1. Experimental Protocol for NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.

3.2.2. NMR Data for Withaferin A and Selected Analogs

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for withaferin A.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for Withaferin A

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.83 | dd | 10.0, 2.8 |

| 3 | 6.48 | ddd | 10.0, 5.2, 2.0 |

| 6 | 3.86 | br s | |

| 18 | 1.22 | s | |

| 19 | 1.28 | s | |

| 21 | 1.07 | d | 6.8 |

| 27 | 1.85 | s | |

| 28 | 1.91 | s |

Note: Data compiled from various sources.[10]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for Withaferin A

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 204.4 | 15 | ~32.0 |

| 2 | 127.8 | 16 | ~22.0 |

| 3 | 145.7 | 17 | 52.2 |

| 4 | ~35.0 | 18 | 12.3 |

| 5 | 73.1 | 19 | 18.7 |

| 6 | 56.3 | 20 | 74.4 |

| 7 | 57.2 | 21 | ~15.0 |

| 8 | ~33.0 | 22 | 80.8 |

| 9 | 46.7 | 23 | ~28.0 |

| 10 | ~40.0 | 24 | 148.2 |

| 11 | ~21.0 | 25 | 123.4 |

| 12 | 40.3 | 26 | 165.9 |

| 13 | 43.0 | 27 | 12.3 |

| 14 | ~50.0 | 28 | ~20.0 |

Note: Data compiled from various sources.[10][11][12]

Signaling Pathways Modulated by Withaferin A

Understanding the biological activity of withaferin A and its analogs is crucial for drug development. Withaferin A has been shown to interact with multiple cellular targets and modulate various signaling pathways.

One of the key pathways affected by withaferin A is the NF-κB signaling cascade.

Withaferin A has been reported to inhibit the IKKβ subunit of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2][13]

Semi-Synthesis and Structural Modification

The semi-synthesis of withaferin A analogs plays a dual role: it helps in confirming the proposed structures and allows for the exploration of structure-activity relationships (SAR).[14][15][16] Chemical modifications at various positions of the withaferin A scaffold have been performed to generate libraries of new compounds with potentially enhanced biological activities.[17]

Conclusion

The structural elucidation of withaferin A and its analogs is a rigorous process that relies on the synergistic application of advanced chromatographic and spectroscopic techniques. This guide has provided a detailed overview of the key methodologies, from isolation and purification to in-depth structural analysis using MS and NMR. The presented data and protocols serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating the continued exploration of this promising class of bioactive compounds.

References

- 1. akjournals.com [akjournals.com]

- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]

- 6. Liquid chromatography-tandem mass spectrometry to assess the pharmacokinetics and tissue distribution of withaferin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] LC-MS/MS method for the quantification of withaferin-A in plant extracts of Withania spp. | Semantic Scholar [semanticscholar.org]

- 8. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production and Structural Diversification of Withanolides by Aeroponic Cultivation of Plants of Solanaceae: Cytotoxic and Other Withanolides from Aeroponically Grown Physalis coztomatl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biosynthesis of Withanolides in Withania somnifera: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of withanolides, the pharmacologically active steroidal lactones produced by Withania somnifera (Ashwagandha). This document details the enzymatic steps, key intermediates, and regulatory networks involved in the synthesis of these complex molecules, offering valuable insights for metabolic engineering, drug discovery, and quality control of W. somnifera-based products.

The Withanolide Biosynthetic Pathway: From Primary Metabolism to Specialized Steroidal Lactones

The biosynthesis of withanolides is a complex process that originates from primary metabolism, specifically the isoprenoid pathway, and culminates in a series of modifications on a steroidal backbone. The pathway can be broadly divided into three major stages: the synthesis of the isoprenoid precursors via the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, the formation of the core sterol structure through the phytosterol pathway, and the subsequent species-specific modifications that lead to the diverse array of withanolides.

Upstream Isoprenoid Biosynthesis: The MVA and MEP Pathways

The fundamental building blocks of withanolides, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway.[1][2][3] While both pathways contribute to the isoprenoid pool, evidence suggests that the MVA pathway is the primary source of precursors for withanolide biosynthesis.[4][5]

Key enzymes in these upstream pathways include:

-

MVA Pathway: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a rate-limiting enzyme.[1][2]

-

MEP Pathway: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are key regulatory enzymes.[1][2]

The Central Phytosterol Pathway: Formation of the Sterol Backbone

IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 compound. The enzyme farnesyl diphosphate (B83284) synthase (FPPS) catalyzes this reaction.[6] Two molecules of FPP are then reductively coupled to form squalene (B77637), a C30 triterpene, in a reaction catalyzed by squalene synthase (SQS).[6] Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE).

A key branching point in the pathway is the cyclization of 2,3-oxidosqualene. In plants, this is primarily catalyzed by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the precursor for phytosterols.[1] A series of enzymatic reactions, including demethylation, isomerization, and reduction, convert cycloartenol into various phytosterols. A crucial intermediate for withanolide biosynthesis is 24-methylenecholesterol (B1664013).[6]

Tailoring Steps: The Withanolide-Specific Pathway

The conversion of 24-methylenecholesterol to the vast array of withanolides involves a series of oxidation, hydroxylation, epoxidation, and lactonization reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.[7] Recent research has identified two biosynthetic gene clusters in W. somnifera that contain key enzymes for withanolide formation.[7][8]

Key enzymes in the withanolide-specific pathway include:

-

CYP87G1 and CYP749B2: Involved in the formation of the characteristic lactone ring in the side chain.[7][8]

-

CYP88C7 and CYP88C10: Responsible for modifications in the A-ring of the sterol, such as the introduction of a ketone group.[7][8]

-

SDH2 (Short-chain dehydrogenase): Also plays a role in lactone ring formation.[7][8]

-

SULF1 (Sulfotransferase): A surprising discovery, this enzyme is a core component of the pathway, challenging the traditional view of sulfotransferases as mere "tailoring" enzymes.[7][8]

The exact sequence of these reactions and the specific substrates and products for each enzyme are still under active investigation. However, a putative pathway is emerging, as depicted below.

Regulation of Withanolide Biosynthesis

The production of withanolides is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses. Several transcription factors have been identified that play a crucial role in controlling the expression of biosynthetic genes.

-

WsMYC2: A jasmonate-responsive transcription factor that regulates the biosynthesis of both withanolides and phytosterols.[9]

-

WsWRKY1: This transcription factor also plays a pivotal role in regulating the triterpenoid (B12794562) pathway and is inducible by jasmonate and salicin.[10]

Elicitors such as methyl jasmonate have been shown to significantly enhance the expression of withanolide biosynthetic genes and, consequently, the accumulation of withanolides.[11]

Quantitative Data on Withanolide Content

The concentration of withanolides in W. somnifera can vary significantly depending on the plant part, genotype, developmental stage, and environmental conditions. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of withanolides.

Table 1: Withanolide Content in Different Parts of Withania somnifera

| Plant Part | Withaferin A (mg/g DW) | Withanolide A (mg/g DW) | Reference |

| Leaves | 1.166 - 1.499 | 0.133 - 0.495 | [12] |

| Stems | 1.407 - 1.977 | 0.177 - 0.196 | [12] |

| Roots | 0.331 - 0.543 | 1.221 - 1.879 | [12] |

Table 2: HPLC Method Validation Parameters for Withanolide Analysis

| Parameter | Withanolide A | 12-deoxy-withastramonolide | Reference |

| Retention Time (min) | Not Specified | Not Specified | [7] |

| Resolution Factor | 3.718 | 7.556 | [7] |

| Tailing Factor | 0.933 | 0.923 | [7] |

| LOD (µg/mL) | 0.23 | 0.32 | [7] |

| LOQ (µg/mL) | 0.82 | 0.90 | [7] |

| Accuracy (%) | 100.38 - 100.93 | 99.13 - 100.75 | [7] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of withanolide biosynthesis.

Extraction and Quantification of Withanolides by HPLC

Objective: To extract and quantify withanolides from W. somnifera plant material.

Protocol Outline:

-

Sample Preparation: Air-dry fresh plant material (leaves, roots, etc.) and grind into a fine powder.

-

Extraction:

-

Macerate a known weight of the powdered plant material (e.g., 2g) with a suitable solvent, such as methanol:water (6:4 v/v), in a boiling water bath for 30 minutes.[7]

-

Alternatively, perform overnight extraction at room temperature with methanol:water (25:75, v/v).[13]

-

Repeat the extraction process until the extract is colorless.[7]

-

-

Purification:

-

Pool the extracts and concentrate under vacuum.

-

Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds, followed by extraction with chloroform (B151607) to isolate the withanolides.[13]

-

-

HPLC Analysis:

-

Dissolve the dried chloroform extract in HPLC-grade methanol.

-

Filter the sample through a 0.45 µm membrane filter before injection.[7]

-

Perform reversed-phase HPLC using a C18 column.[7]

-

Use a gradient elution system with a mobile phase consisting of a binary mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][13]

-

Detect withanolides using a photodiode array (PDA) detector at a suitable wavelength (e.g., 227 nm).

-

Quantify the withanolides by comparing the peak areas with those of authentic standards.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of withanolide biosynthetic genes.

Protocol Outline:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable method, such as a TRI Reagent®-based protocol.[14]

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]

-

-

qRT-PCR:

-

Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method.

-

Design gene-specific primers for the target biosynthetic genes and a suitable reference gene (e.g., Actin or 18S rRNA) for normalization.

-

The typical qPCR program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCT method.[15]

-

Functional Gene Characterization by Virus-Induced Gene Silencing (VIGS)

Objective: To study the function of a specific gene in the withanolide biosynthetic pathway by downregulating its expression.

Protocol Outline:

-

Vector Construction:

-

Agroinfiltration:

-

Transform the VIGS construct and the pTRV1 vector into Agrobacterium tumefaciens.

-

Infiltrate the Agrobacterium cultures into the leaves of young W. somnifera plants.[16]

-

-

Phenotypic and Metabolic Analysis:

-

Monitor the plants for the development of a silencing phenotype (e.g., photobleaching for the PDS gene).[16]

-

After a suitable period (e.g., 30 days post-inoculation), harvest tissues from the silenced and control plants.

-

Analyze the transcript levels of the target gene by qRT-PCR to confirm silencing.

-

Analyze the withanolide content by HPLC to determine the effect of gene silencing on the metabolic profile.[3]

-

Heterologous Expression of Cytochrome P450 Enzymes

Objective: To express and characterize the enzymatic activity of CYP450s involved in withanolide biosynthesis.

Protocol Outline:

-

Gene Cloning and Vector Construction:

-

Clone the full-length coding sequence of the CYP450 gene into a yeast expression vector.

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Induce protein expression under appropriate conditions.

-

-

Enzyme Assays:

-

Prepare microsomal fractions from the yeast cultures expressing the CYP450.

-

Perform in vitro enzyme assays by incubating the microsomal fractions with potential substrates (e.g., 24-methylenecholesterol, other withanolide intermediates) and cofactors (e.g., NADPH).

-

-

Product Analysis:

-

Extract the reaction products and analyze them by LC-MS or GC-MS to identify the enzymatic products.

-

Conclusion and Future Perspectives

The elucidation of the withanolide biosynthetic pathway in Withania somnifera has made significant strides in recent years. The identification of key enzymes and regulatory factors has opened up new avenues for the metabolic engineering of this important medicinal plant to enhance the production of desired withanolides. Future research should focus on the complete characterization of all enzymatic steps in the pathway, including the determination of their kinetic parameters and substrate specificities. A deeper understanding of the regulatory networks will also be crucial for developing effective strategies to manipulate withanolide biosynthesis for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of withanolides.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]

- 3. Virus-Induced Silencing of Key Genes Leads to Differential Impact on Withanolide Biosynthesis in the Medicinal Plant, Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant | Springer Nature Experiments [experiments.springernature.com]

- 10. LC-MS, GC-MS, and NMR Spectroscopic Analysis of Withania somnifera (Ashwagandha) Root Extract After Treatment with the Energy of Consciousness (The Trivedi Effect®) [scalar.usc.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. staff.cimap.res.in [staff.cimap.res.in]

- 14. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

Initial Toxicity Screening of 3-(2-Hydroxyethyl) thio withaferin A: A Predictive Toxicological Assessment Based on Withaferin A

Disclaimer: Publicly available data on the direct initial toxicity screening of 3-(2-Hydroxyethyl) thio withaferin A is not available at the time of this report. This technical guide therefore provides a predictive toxicological profile based on the extensive research conducted on its parent compound, withaferin A. The structural similarity between the two molecules allows for a scientifically grounded estimation of the potential toxicity of this derivative. This compound is identified as a derivative of withaferin A, a steroidal lactone known for its anti-inflammatory and anticancer properties.[1]

This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the anticipated toxicological profile and to guide the design of initial toxicity screening studies for this compound.

Predicted In Vitro Cytotoxicity

Based on the data from withaferin A, this compound is anticipated to exhibit cytotoxic effects against various cancer cell lines. The cytotoxic activity of withaferin A is attributed to the presence of an α,β-unsaturated carbonyl moiety and a 5,6-epoxide ring in its structure.[2] The following table summarizes the in vitro cytotoxicity of withaferin A against a range of human cancer cell lines, which can serve as a benchmark for future studies on its derivative.

Table 1: In Vitro Cytotoxicity of Withaferin A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma | 1.07 ± 0.071 |

| U251 | Glioblastoma | 0.69 ± 0.041 |

| GL26 | Glioblastoma | 0.23 ± 0.015 |

| KLE | Endometrial Cancer | 10 |

Data sourced from studies on withaferin A and presented as a predictive reference for this compound.[3]

Predicted In Vivo Acute Toxicity

Acute and sub-acute oral toxicity studies of withaferin A in rodents have indicated a low toxicity profile. These studies are crucial for determining the safety margin of a compound. It is predicted that this compound will exhibit a similar safety profile.

Table 2: In Vivo Acute and Sub-acute Oral Toxicity of Withaferin A in Rodents

| Species | Study Type | Dose | Observation |

| Wistar Rats | Acute | 2000 mg/kg | Oral LD50 >2000 mg/kg body weight |

| Mice | Acute | up to 2000 mg/kg | Well tolerated without signs of toxicity or death |

| Mice | Sub-acute (28 days) | 10, 70, 500 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) of at least 500 mg/kg |

Data from studies on withaferin A, serving as a predictive reference.[4][5]

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT assay for cytotoxicity screening.

In Vivo Acute Oral Toxicity Study: OECD Guideline 423

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimum number of animals to classify a substance's toxicity.[7][8][9][10]

Protocol:

-

Animal Selection: Use a single sex of rodents (usually females) for the study.

-

Dose Administration: Administer the test substance orally to a group of animals at one of the defined dose levels (e.g., 2000 mg/kg).

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Stepwise Procedure:

-

If no mortality is observed at the starting dose, the study is stopped, and the LD50 is determined to be above that dose.

-

If mortality occurs, the test is repeated with a lower dose until the toxicity class can be determined based on the number of animals that die at specific dose levels.

-

-

Data Collection: Record body weight, clinical signs of toxicity, and any gross pathological findings.

Predicted Signaling Pathways Involved in Toxicity

Withaferin A has been shown to induce cytotoxicity through the modulation of several key signaling pathways.[11][12] It is anticipated that this compound will have similar effects on these pathways.

Akt/mTOR Pathway

Withaferin A has been observed to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[11][13] This inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately promoting apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival that is affected by withaferin A.[12] Alterations in the proteins of this pathway contribute to the anti-proliferative effects of the compound.

Caption: Predicted inhibitory effect on key signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jmaps.in [jmaps.in]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Withaferin A Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of withaferin A and its derivatives as promising therapeutic agents.

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in the scientific community for its wide-ranging pharmacological activities.[1] Extensive research has demonstrated its potent anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This has spurred the development of numerous withaferin A derivatives with the aim of enhancing efficacy, improving pharmacokinetic profiles, and reducing potential toxicity.[4] This technical guide provides a comprehensive overview of the therapeutic potential of withaferin A and its derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and medicinal chemistry.

Mechanism of Action: Modulating Key Signaling Pathways

Withaferin A and its derivatives exert their pleiotropic effects by targeting multiple signaling pathways crucial for cell survival, proliferation, and inflammation.[5][6] The primary mechanisms involve the inhibition of pro-inflammatory pathways such as NF-κB and STAT3, and the activation of tumor suppressor pathways involving p53.[2][7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation. Withaferin A has been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[8][9] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target pro-inflammatory and anti-apoptotic genes.

Caption: Withaferin A inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is frequently hyperactivated in various cancers, contributing to tumor growth, metastasis, and drug resistance. Withaferin A has been demonstrated to suppress both constitutive and interleukin-6 (IL-6)-inducible STAT3 activation by inhibiting the phosphorylation of STAT3 and its upstream kinase, JAK2.[7]

Caption: Withaferin A inhibits the STAT3 signaling pathway.

p53 Tumor Suppressor Pathway

The p53 tumor suppressor protein plays a pivotal role in preventing cancer development by inducing cell cycle arrest and apoptosis in response to cellular stress. Withaferin A has been shown to activate p53, leading to the upregulation of its target genes, such as p21 and Bax, which in turn mediate cell cycle arrest and apoptosis, respectively.[5][7]

Caption: Withaferin A activates the p53 tumor suppressor pathway.

Quantitative Data on Biological Activity

The anticancer activity of withaferin A and its derivatives has been extensively evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for their cytotoxic potential.

Table 1: IC50 Values of Withaferin A and its Derivatives in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Withaferin A | Breast | MDA-MB-231 | 0.31 | [10] |

| Withaferin A | Breast | MCF-7 | 1.4 | [11] |

| Withaferin A | Glioblastoma | U87-MG | 0.31 | [10] |

| Withaferin A | Glioblastoma | GBM39 | 0.25 | [10] |

| Withaferin A | Endometrial | KLE | 10 | [7] |

| Withaferin A | Cervical | HeLa | ~1.0 | [12] |

| Withaferin A | Cervical | CaSKi | 0.45 | [13] |

| Withaferin A | Prostate | PC-3 | ~0.8 | [12] |

| 3-azido-withaferin A | Cervical | HeLa | ~0.8 | [12] |

| 3-azido-withaferin A | Prostate | PC-3 | ~1.0 | [12] |

Table 2: Pharmacokinetic Parameters of Withaferin A

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Mice | 1000 mg/kg (extract) | Oral | 16.69 ± 4.02 | 0.33 | 26.2 ± 0.96 | - | [14] |

| Rats | 500 mg/kg (extract) | Oral | 124.42 ± 64.93 | 0.25 | - | - | [3] |

| Rats | 10 mg/kg | Oral | 619 | - | - | 32.4 ± 4.8 | [15] |

| Humans | - | Oral | 0.1 - 49.5 | - | - | Low | [15][16] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the therapeutic potential of withaferin A derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][17]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Withaferin A or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of withaferin A or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for NF-κB Pathway

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation status of the NF-κB pathway.[9][18]

Materials:

-

Cancer cell lines

-

Withaferin A or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with withaferin A or its derivatives for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Synthesis of 3-azido-withaferin A

Chemical modification of the withaferin A scaffold can lead to derivatives with improved properties. The synthesis of 3-azido-withaferin A is a representative example.[12]

Materials:

-

Withaferin A

-

Trimethylsilyl azide (B81097) (TMSN3)

-

Water

Procedure:

-

To a solution of TMSN3 (1.2 equivalents) in dry methanol, add triethylamine to maintain a pH of 8.5.

-

Dissolve withaferin A (1.0 equivalent) in dry methanol and add it to the TMSN3 solution.

-

Stir the reaction mixture at room temperature for 3.5 hours, monitoring the progress by TLC.

-

Upon completion, evaporate the solvent.

-

Dissolve the residue in water and extract with chloroform (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 3-azido-withaferin A.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of studies evaluating the therapeutic potential of withaferin A derivatives.

Caption: General workflow for the evaluation of withaferin A derivatives.

Conclusion

Withaferin A and its derivatives represent a highly promising class of natural product-based therapeutic agents. Their ability to modulate multiple key signaling pathways involved in cancer and inflammation provides a strong rationale for their continued development. This technical guide has summarized the current understanding of their mechanisms of action, provided key quantitative data on their biological activity, and outlined detailed experimental protocols for their evaluation. The provided visualizations of signaling pathways and experimental workflows are intended to facilitate the design of future studies. Further research focusing on lead optimization to improve pharmacokinetic properties and reduce toxicity, coupled with well-designed clinical trials, will be crucial to fully realize the therapeutic potential of withaferin A derivatives in the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating anticancer properties of Withaferin A-a potent phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 12. A Novel MMP-2 Inhibitor 3-azidowithaferin A (3-azidoWA) Abrogates Cancer Cell Invasion and Angiogenesis by Modulating Extracellular Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scilit.com [scilit.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-(2-Hydroxyethyl) thio withaferin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxyethyl) thio withaferin A is a derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera (Ashwagandha). Withaferin A has demonstrated potent anti-inflammatory, anti-angiogenic, and anticancer properties in a wide range of preclinical studies.[1] It is known to exert its effects through multiple mechanisms, including the inhibition of the NF-κB signaling pathway, targeting of the intermediate filament protein vimentin, and induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2]

This document provides detailed experimental protocols for the use of this compound in cell culture, based on established methodologies for its parent compound, Withaferin A. Due to the limited availability of specific data for this derivative, the provided protocols and concentration ranges are adapted from studies on Withaferin A and should be optimized for your specific cell line and experimental conditions.

Data Presentation

The following tables summarize the cytotoxic activity of the parent compound, Withaferin A, in various human cancer cell lines. This data can serve as a reference for determining the initial concentration range for this compound in your experiments.

Table 1: Cytotoxicity of Withaferin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |

| U2OS | Osteosarcoma | MTT | 0.32 | 48 |

| UM-SCC-2 | Head and Neck Squamous Cell Carcinoma | MTS | 0.5 | 72 |

| U251 | Glioblastoma | MTS | 0.69 | 72 |

| MDA1986 | Head and Neck Squamous Cell Carcinoma | MTS | 0.8 | 72 |

| U87 | Glioblastoma | MTS | 1.07 | 72 |

| MCF-7 | Breast Cancer | Not Specified | ~2 | 24 |

| JMAR | Head and Neck Squamous Cell Carcinoma | MTS | 2.0 | 72 |

| JHU011 | Head and Neck Squamous Cell Carcinoma | MTS | 2.2 | 72 |

| PC-3 | Prostate Cancer | Not Specified | ~2–4 | Not Specified |

| HCT-116 | Colon Cancer | Not Specified | ~2–3.5 | Not Specified |